molecular formula C14H11Cl2NO B10965762 N-(3-chlorophenyl)-2-(4-chlorophenyl)acetamide

N-(3-chlorophenyl)-2-(4-chlorophenyl)acetamide

Cat. No.: B10965762
M. Wt: 280.1 g/mol
InChI Key: ZAJRAJVHMWQKJI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-chlorophenyl)acetamide is an organic compound characterized by the presence of two chlorophenyl groups attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-chlorophenyl)acetamide typically involves the reaction of 3-chloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of acetic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) are often employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically yield amines.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

Scientific Research Applications

N-(3-chlorophenyl)-2-(4-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-2-(4-chlorophenyl)acetamide is unique due to its specific arrangement of chlorophenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C14H11Cl2NO/c15-11-6-4-10(5-7-11)8-14(18)17-13-3-1-2-12(16)9-13/h1-7,9H,8H2,(H,17,18)

InChI Key

ZAJRAJVHMWQKJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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